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Compound Name: BMS-1166 hydrochloride

Cat. No.: B8086991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of BMS-1166
hydrochloride, a potent small-molecule inhibitor of the programmed death-ligand 1 (PD-L1).

The information presented herein is intended for researchers, scientists, and professionals

involved in drug development and cancer immunotherapy research. This document

summarizes key quantitative data, details experimental protocols, and visualizes the underlying

mechanisms and workflows.

Core Efficacy and Binding Affinity
BMS-1166 hydrochloride is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune

checkpoint pathway that tumor cells exploit to evade the host immune system. By blocking this

interaction, BMS-1166 restores T-cell function and enhances anti-tumor immunity.[1]

Quantitative Efficacy Data
The in vitro potency of BMS-1166 has been characterized through various biochemical and

cell-based assays. The following tables summarize the key quantitative data.
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Assay Type Endpoint IC50 (nM)
Reference
Compound(s)

Homogenous Time-

Resolved

Fluorescence (HTRF)

Binding Assay

PD-1/PD-L1

Interaction
1.4 -

Cell-Based Assay

(Jurkat/CHO-K1 co-

culture)

Luciferase Reporter

Activity
3.8 BMS-1166 (1.4)

T-Cell Activation

Assay (Human

PBMCs)

IL-2 Production 79.1 BMS-103 (79.1)

Table 1: In Vitro Efficacy of BMS-1166 Hydrochloride.[2][3][4][5][6][7]

Assay Type Target Protein K D (nM)
Reference
Compound

Surface Plasmon

Resonance (SPR)
Human PD-L1 5.7

BMS-1166 (5.7 x 10⁻⁹

M)

Table 2: Binding Affinity of BMS-1166 Hydrochloride.[6]

Mechanism of Action
BMS-1166 exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1, inducing its

dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[2][4]

This blockade removes the inhibitory signal, thereby restoring T-cell activation.[2][3]

Inhibition of PD-L1 Glycosylation and Trafficking: A unique aspect of BMS-1166's mechanism

is its ability to interfere with the post-translational modification of PD-L1.[8][9] It prevents the

proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic
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reticulum (ER) to the Golgi apparatus.[8][9][10][11] This leads to the accumulation of under-

glycosylated PD-L1 in the ER, rendering it non-functional and unable to engage with PD-1.[9]
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Caption: BMS-1166 Mechanism of Action.

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the

replication and validation of the reported findings.

Homogenous Time-Resolved Fluorescence (HTRF)
Binding Assay
This assay quantitatively measures the ability of BMS-1166 to disrupt the interaction between

PD-1 and PD-L1.
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Materials:

Recombinant human PD-1 protein

Recombinant human PD-L1 protein

HTRF detection reagents (e.g., terbium-cryptate labeled anti-tag antibody and d2-labeled

corresponding tag)

BMS-1166 hydrochloride

Assay buffer

384-well low-volume microplates

Procedure:

Prepare serial dilutions of BMS-1166 hydrochloride in the assay buffer.

Add the diluted BMS-1166 or vehicle control to the wells of a 384-well plate.

Add the recombinant human PD-1 and PD-L1 proteins to the wells.

Add the HTRF detection reagents.

Incubate the plate at room temperature for the recommended time, protected from light.

Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

Calculate the ratio of the two emission signals and determine the IC50 value by fitting the

data to a four-parameter logistic curve.

T-Cell Activation/Reporter Assay (Co-culture)
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by

measuring the restoration of T-cell activation.[12]

Cell Lines:
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Effector Cells (ECs): Jurkat T-cells engineered to express human PD-1 and an NFAT-

luciferase reporter construct.[12]

Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express a T-cell receptor

(TCR) agonist and human PD-L1.[12]

Procedure:

Seed the aAPCs (CHO-K1/PD-L1) in a 96-well plate and allow them to adhere overnight.

Prepare serial dilutions of BMS-1166 hydrochloride in cell culture medium.

Add the diluted BMS-1166 or vehicle control to the wells containing the aAPCs.

Add the ECs (Jurkat/PD-1/NFAT-luc) to the wells.

Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.[6]

After incubation, add a luciferase detection reagent to each well.[6]

Measure the luminescence using a luminometer.

The increase in luciferase activity corresponds to the restoration of T-cell activation.

Calculate the EC50 value based on the dose-response curve.

Western Blotting for PD-L1 Glycosylation
This protocol is used to analyze the effect of BMS-1166 on the glycosylation status of PD-L1.[9]

Procedure:

Culture PD-L1 expressing cells (e.g., PC9/PD-L1) in the presence of varying concentrations

of BMS-1166 for a specified duration (e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.
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Block the membrane and then incubate with a primary antibody specific for PD-L1.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The

appearance of lower molecular weight bands of PD-L1 in BMS-1166-treated cells indicates

impaired glycosylation.

Experimental Workflow Diagram
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Caption: In Vitro Evaluation Workflow.

Conclusion
BMS-1166 hydrochloride is a potent small-molecule inhibitor of the PD-1/PD-L1 immune

checkpoint with a well-defined in vitro efficacy profile. Its dual mechanism of action, involving
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both direct blockade of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation, makes

it a compelling candidate for further investigation in cancer immunotherapy. The experimental

protocols and data presented in this guide provide a comprehensive resource for researchers

in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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